Alanine, 2-methyl-N-(1-oxobutyl)-
Description
Chemical Name: Alanine, 2-methyl-N-(1-oxobutyl)- Synonyms: N-Butyrylalanine, 2-Butyrylaminopropionic acid, DL-Alanine-N-(1-oxobutyl)- CAS No.: 59875-04-6 Molecular Formula: C₇H₁₃NO₃ Molar Mass: 159.18 g/mol Density: 1.097 g/cm³ (measured)
This compound is an N-acylated derivative of alanine, where the α-amino group is substituted with a 1-oxobutyl (butyryl) group. The 2-methyl modification on the alanine backbone introduces steric hindrance, influencing its conformational flexibility and interaction with biological targets.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(butanoylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-4-5-6(10)9-8(2,3)7(11)12/h4-5H2,1-3H3,(H,9,10)(H,11,12) |
InChI Key |
YFXACUWOQJCYDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Alanine, 2-methyl-N-(1-oxobutyl)- can be achieved through several synthetic routes. One common method involves the reaction of alanine with 2-methyl-1-oxobutyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Alanine, 2-methyl-N-(1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of substituted products.
Scientific Research Applications
Alanine, 2-methyl-N-(1-oxobutyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Alanine, 2-methyl-N-(1-oxobutyl)- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function .
Comparison with Similar Compounds
Alanine, 2-methyl-N-(1-oxopropyl)-
Synonyms: N-Propionyl-α-aminoisobutyric acid CAS No.: 106897-28-3 Molecular Formula: C₇H₁₃NO₃ Key Differences:
β-Alanine, N-(2-carboxyethyl)-N-(1-oxooctadecyl)-
CAS No.: 50695-81-3 Molecular Formula: C₂₃H₄₃NO₅ Key Differences:
- Backbone: β-alanine (non-α-amino acid) with a long-chain stearoyl (C₁₈) group.
- Impact : Enhanced hydrophobicity and surfactant-like properties due to the extended alkyl chain. Used in lipid-based drug delivery systems .
- Structural Note: The absence of a methyl group on the amino acid backbone reduces steric effects.
2-Methyl-N-[(4-methylphenyl)sulfonyl]alanine
CAS No.: 7663-91-4 Molecular Formula: C₁₁H₁₅NO₄S Key Differences:
- Substituent: A sulfonyl group (4-methylphenylsulfonyl) replaces the acyl chain.
- Reactivity: The sulfonyl group enhances stability against enzymatic degradation compared to acylated derivatives.
General Comparison Table
Research Findings and Functional Insights
- Hydrophobicity Trends : Chain length of the acyl group directly correlates with hydrophobicity. Butyryl (C₄) derivatives balance solubility and lipid affinity, making them versatile in medicinal chemistry .
- Biological Interactions : Unlike unmodified alanine, N-acylated derivatives exhibit altered metal-binding capacities. For example, methionine’s sulfur can bind metals, but butyryl-alanine lacks reactive sulfur, limiting this function .
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